1,4-Bis(4-aminophenoxy)-2-phenylbenzene
Overview
Description
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is a chemical compound with the molecular formula C18H16N2O2 . It is a solid substance at 20°C . This substance does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
Synthesis Analysis
The synthesis of polyamides containing ether and benzonorbornane units were achieved by the direct phosphorylation polycondensation of 3,6-bis(4-aminophenoxy)benzonorbornane (BAPBN) with various aromatic dicarboxylic acids . A comparative study was also conducted with a series of analogous polyamides based on 1,4-bis(4-aminophenoxy)benzene (BAPB) .Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene was studied in relation to its use in the synthesis of polyimides .Chemical Reactions Analysis
The chemical reactions involving 1,4-Bis(4-aminophenoxy)-2-phenylbenzene are complex and involve multiple stages. For example, it has been used in the synthesis of novel aromatic polyimides .Physical And Chemical Properties Analysis
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is a solid substance at 20°C . The molecular weight of the compound is 292.34 .Scientific Research Applications
Polyimide Aerogels
Application: This compound is used as a diamine component in the synthesis of polyimide aerogels .
Super Fibers
Application: It serves as a monomer for creating super fibers .
Thermoplastic Shape Memory Polymers
Application: The compound is integral in the production of thermoplastic shape memory polymers .
Lightweight Dielectric Insulators
Application: It is utilized in the development of lightweight dielectric insulators for carbon nanotube cables .
Advanced Composites
Application: It is used in the matrix of advanced composites .
Safety and Hazards
Future Directions
The future directions of research involving 1,4-Bis(4-aminophenoxy)-2-phenylbenzene could involve its use in the synthesis of novel polyimides . These polyimides could have potential applications in various fields due to their excellent thermal stability, chemical resistance, and mechanical properties .
Mechanism of Action
Target of Action
The compound 4,4’-([1,1’-Biphenyl]-2,5-diylbis(oxy))dianiline, also known as 1,4-Bis(4-aminophenoxy)-2-phenylbenzene or 4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline, is primarily used as a monomer for synthesizing polyimides . The primary targets of this compound are carboxylic acid dianhydrides, which are used in the synthesis of polyimides .
Mode of Action
This compound interacts with its targets (carboxylic acid dianhydrides) through a polymerization process to form polyimides . The aminophenoxy groups in the compound react with the carboxylic acid dianhydrides, leading to the formation of polyimide chains .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of the compound with carboxylic acid dianhydrides to form polyimides . The resulting polyimides are known for their ability to withstand high temperatures , making them suitable for use in various industrial applications.
Result of Action
The result of the action of this compound is the formation of polyimides, which are high-performance polymers with excellent thermal stability . These polymers find use in a variety of applications, including electronics, aerospace, and automotive industries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the polymerization process requires specific conditions, including a certain temperature range and the presence of carboxylic acid dianhydrides . The stability and efficacy of the resulting polyimides can also be influenced by environmental factors such as heat and humidity .
properties
IUPAC Name |
4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLKLYWXKMAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072970 | |
Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
CAS RN |
94148-67-1 | |
Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 1,4-Bis(4-aminophenoxy)-2-phenylbenzene in the context of retinopathy?
A: While the exact mechanism of action remains unclear, research indicates that 1,4-Bis(4-aminophenoxy)-2-phenylbenzene can induce retinopathy in both pigmented and albino rats. [, ] This suggests that this compound, or its metabolites, may interact with specific targets within the retina, ultimately leading to retinal damage. Understanding these interactions and the resulting downstream effects is crucial for developing strategies to prevent or treat retinopathy, particularly if this compound has potential applications in other areas.
Q2: Are there differences in how 1,4-Bis(4-aminophenoxy)-2-phenylbenzene affects albino rats compared to pigmented rats?
A: Yes, research suggests that pigmented rats might be more susceptible to the retinopathic effects of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene compared to albino rats. [] This difference in susceptibility could be due to the protective effect of melanin found in the pigmented rats. Further research is needed to fully understand the underlying mechanisms behind this difference and its implications.
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